6-(2-Aminoethyl)nicotinonitrile
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Overview
Description
6-(2-Aminoethyl)nicotinonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, characterized by the presence of an aminoethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted nicotinonitrile derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(2-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor and receptor antagonist.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can act as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands .
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Aminoethyl)aminonicotinonitrile
- 2-Amino-4,6-diphenylnicotinonitrile
- 3-Pyridinecarbonitrile, 6-(2-aminoethyl)-
Uniqueness
6-(2-Aminoethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different reactivity profile and potential for diverse applications in various fields .
Properties
CAS No. |
1060804-13-8 |
---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2 |
InChI Key |
GMGRNUJWBKOMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CCN |
Origin of Product |
United States |
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